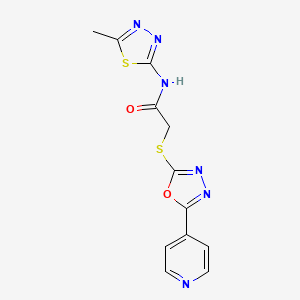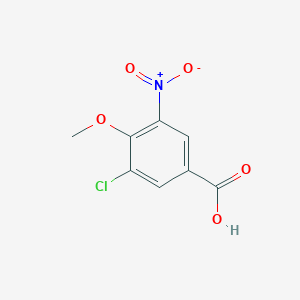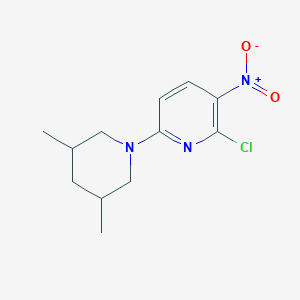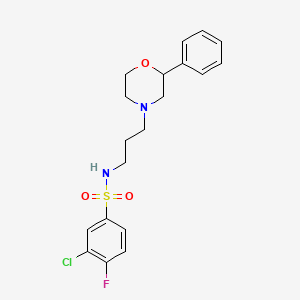
(2R)-2-Aminopentane-1,5-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Aminopentane-1,5-diol;hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of (2R)-2-Aminopentane-1,5-diol;hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound interacts with its target, the NMDAR, by antagonizing it . This antagonistic action results in a decrease in neuronally released glutamate . The compound also reduces presynaptic activity and glutamate release . This effect can be blocked by AMPA receptor antagonism .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . This suggests that the compound’s action may involve the CamKII pathway , which plays a key role in synaptic plasticity and memory formation .
Pharmacokinetics
It is known that the compound has a rapid onset of action, with a reduction of depolarization-evoked glutamate release observed as early as 30 minutes after administration .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronally released glutamate and a reduction in presynaptic activity . This leads to a decrease in synaptic vesicle recycling, which is associated with the compound’s antidepressant-like actions .
Action Environment
It is known that various factors, such as the presence of other drugs or substances, the physiological state of the individual, and the individual’s genetic makeup, can influence the action and efficacy of drugs in general
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Aminopentane-1,5-diol;hydrochloride typically involves the reduction of corresponding keto compounds or the use of amino alcohols as starting materials. Common synthetic routes include:
Reduction of Keto Compounds: This method involves the reduction of 2-ketopentane-1,5-diol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Amino Alcohols: Starting from amino alcohols, the compound can be synthesized through various chemical transformations, including protection and deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes due to their efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) are commonly used under controlled conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Aminopentane-1,5-diol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted amino alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-Aminopentane-1,5-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Aminopentane-1,5-diol: The enantiomer of (2R)-2-Aminopentane-1,5-diol;hydrochloride, which has different stereochemistry and potentially different biological activities.
2-Aminopentane-1,5-diol: The non-chiral version of the compound, lacking the specific stereochemistry of the (2R) form.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or non-chiral counterparts. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
(2R)-2-aminopentane-1,5-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c6-5(4-8)2-1-3-7;/h5,7-8H,1-4,6H2;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUQDCLIHFYKSL-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](CO)N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2861914.png)


![2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2861917.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate](/img/structure/B2861919.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/new.no-structure.jpg)


